3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid
Overview
Description
3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid: is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.23 g/mol . It is characterized by the presence of a benzoic acid moiety attached to a 1,3-diazinane ring with an oxo group at the second position. This compound is used as a building block in various chemical syntheses and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid typically involves the reaction of 1,3-propyleneurea with benzoic acid derivatives. The reaction conditions often include the use of a base such as sodium carbonate and a solvent mixture of dioxane and water . The reaction is carried out at elevated temperatures, typically between 70-80°C .
Industrial Production Methods: it is likely that similar reaction conditions and reagents are used on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated benzoic acid derivatives.
Scientific Research Applications
3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The oxo group and the benzoic acid moiety may play a role in its biological activity by interacting with enzymes or receptors .
Comparison with Similar Compounds
2-methyl-4-(2-oxo-1,3-diazinan-1-yl)benzoic acid: Similar structure with a methyl group at the fourth position.
3-acetyl-2,5-disubstituted benzoic acids: Compounds with similar benzoic acid moieties and additional substituents.
Uniqueness: 3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid is unique due to its specific combination of the 1,3-diazinane ring and the benzoic acid moiety. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
3-(2-oxo-1,3-diazinan-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10(15)8-3-1-4-9(7-8)13-6-2-5-12-11(13)16/h1,3-4,7H,2,5-6H2,(H,12,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIMAQLGJSZRPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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